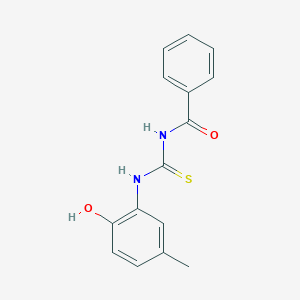

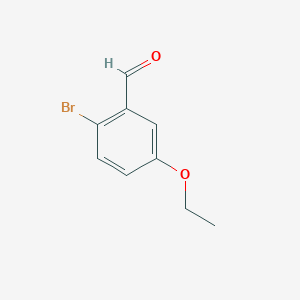

2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

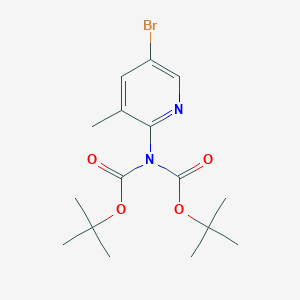

“2-(N,N-BisBOC-amino)pyrimidine-5-boronic acid, pinacol ester” is a chemical compound extensively used in scientific research1. Its unique properties make it a valuable tool for developing novel materials and investigating various biological processes1.

Synthesis Analysis

This compound is likely a valuable building block for the synthesis of more complex molecules used in drug discovery or material science1. Pinacol esters are known protecting groups for boronic acids, allowing for their incorporation into various reactions while remaining stable1.

Molecular Structure Analysis

The molecular formula of this compound is C20H32BN3O61. The InChI and SMILES strings provide a textual representation of the compound’s structure1.

Chemical Reactions Analysis

Boronic acids, like the one present in this compound, are useful for creating new carbon-carbon bonds through Suzuki-Miyaura couplings, a fundamental reaction in organic chemistry1.

Physical And Chemical Properties Analysis

The molecular weight of this compound is 421.3 g/mol1. More in-depth information on the specific physical and chemical properties would likely be found in academic publications or patent filings, which may not be publicly available1.

Applications De Recherche Scientifique

Synthesis of Pyridine Derivatives

Pyridine derivatives, such as those related to 2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine, are synthesized for their critical roles as intermediates in the production of bioactive compounds and materials. For example, amination of bromopyridines with diamines leads to bis(aminopyridines), which are useful in forming metal complexes with potential applications in catalysis and material science (Crust, Munslow, & Scott, 2005). Similarly, ferrocenyl bridged bisaminopyridines have been synthesized, demonstrating the importance of pyridine derivatives in creating compounds with unique structural and bonding characteristics (Karakuzu, Maisel, Irrgang, & Kempe, 2006).

Structural Elucidation and Material Properties

The structural elucidation of pyridine derivatives enhances our understanding of their potential applications. For instance, the crystal structure analysis of bis(2-amino-5-methylpyridinium) tetrachlorozincate reveals insights into the minimal tetrahedral distortion of ZnCl4^2− ion, which could influence the design of metal-organic frameworks and coordination compounds for various applications (Albrecht, Landee, & Turnbull, 2003). Furthermore, studies on compounds like 2-amino-6-bromopyridine highlight their significance as intermediates in pharmaceutical synthesis, showcasing the versatility of pyridine derivatives in creating a wide range of bioactive molecules (Liang, 2010).

Applications in Coordination Chemistry and Catalysis

Pyridine derivatives are pivotal in coordination chemistry and catalysis, forming complexes with metals that exhibit unique properties. The synthesis of mono-, bis-, and tris-tridentate ligands based on substituted bipyridine shows their utility in complexing with lanthanide(III) cations, which could be applied in luminescence, magnetic materials, and catalysis (Charbonnière, Weibel, & Ziessel, 2001). Another example includes the synthesis and structural elucidation of isophthalamide derivatives as potential receptors for chromate anions, emphasizing the role of pyridine-based ligands in environmental remediation and sensor technology (Kadir, Omar, Haris, & Ramli, 2019).

Safety And Hazards

This compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation1.

Orientations Futures

The pyrimidine core structure is present in many biologically active molecules, including nucleosides and pharmaceuticals1. Therefore, this compound and its derivatives have potential for medicinal chemistry and drug discovery1.

Please note that this information is based on a similar compound, and the exact details may vary for “2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine”. For a more accurate analysis, specific studies and papers on the exact compound would be needed.

Propriétés

IUPAC Name |

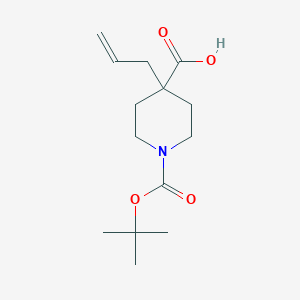

tert-butyl N-(5-bromo-3-methylpyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O4/c1-10-8-11(17)9-18-12(10)19(13(20)22-15(2,3)4)14(21)23-16(5,6)7/h8-9H,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLXOZWDGQGERD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621874 |

Source

|

| Record name | Di-tert-butyl (5-bromo-3-methylpyridin-2-yl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine | |

CAS RN |

497159-91-8 |

Source

|

| Record name | Di-tert-butyl (5-bromo-3-methylpyridin-2-yl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

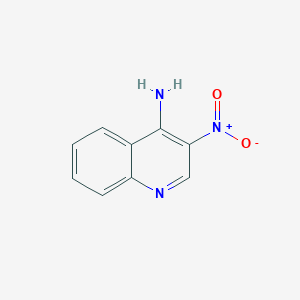

![N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine](/img/structure/B112621.png)